Threonine,N-(aminocarbonyl)-(9ci)
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Overview
Description
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid is a non-proteinogenic amino acid It is a derivative of threonine, where the hydroxyl group is replaced by a carbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis from Garner’s aldehyde. This method includes a series of steps such as the Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . Another method involves the Strecker synthesis, which starts with the addition of cyanide ion to an imine, forming an alpha-amino nitrile, which is then hydrolyzed to give the desired amino acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a tool to study enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): Another non-proteinogenic amino acid with similar structural features.
(2S,3R)-3-Methylglutamate: A derivative of glutamate with similar synthetic routes and applications.
Uniqueness
What sets (2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry also plays a crucial role in its interactions with biological targets, making it a valuable compound in research and development.
Properties
CAS No. |
104928-21-4 |
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Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S,3R)-2-(carbamoylamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)/t2-,3+/m1/s1 |
InChI Key |
JDNXAWFLEXAACH-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)N)O |
SMILES |
CC(C(C(=O)O)NC(=O)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)N)O |
Synonyms |
Threonine, N-(aminocarbonyl)- (9CI) |
Origin of Product |
United States |
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